Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups and an amide linkage. This compound is primarily used in scientific research due to its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid followed by amidation. The process begins with the reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s multiple methoxy groups and amide linkage play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler derivative with similar methoxy groups but lacking the amide linkage.
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine atoms, which can alter its reactivity and biological activity.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate:
Uniqueness
Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate is unique due to its combination of multiple methoxy groups and an amide linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H25NO9 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(2,3,4-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H25NO9/c1-25-13-9-8-11(16(27-3)17(13)28-4)20(23)22-15-12(21(24)31-7)10-14(26-2)18(29-5)19(15)30-6/h8-10H,1-7H3,(H,22,23) |
InChI Key |
KUWUKGFADNZBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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